molecular formula C11H12N2O4 B3243751 (R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate CAS No. 159213-19-1

(R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate

Cat. No. B3243751
Key on ui cas rn: 159213-19-1
M. Wt: 236.22 g/mol
InChI Key: BIAKJYXSDXMDFG-LLVKDONJSA-N
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Patent
US05258382

Procedure details

To a stirred solution of 2-carbamoylmethyl-2-(pyrrol-1-yl)malonic acid diethyl ester (29.0 g) in anhydrous dimethylformamide (30 ml) was added portionwise sodium hydride (63% dispersion in mineral oil, 4.3 g) under ice cooling. The resulting mixture was stirred under ice cooling for 1 hour, poured into 5% hydrochloric acid/ice-water, and extracted with ethyl acetate. The extracts were washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was chromatographed on silica gel using n-hexane/ethyl acetate (2:1) as the eluent. Fractions containing the title compound were pooled and evaporated under reduced pressure to give the title compound (23.0 g, 94.7%) as a colorless oil.
Name
2-carbamoylmethyl-2-(pyrrol-1-yl)malonic acid diethyl ester
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloric acid ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
title compound
Yield
94.7%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[C:5]([CH2:16][C:17](=[O:19])[NH2:18])([N:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1)[C:6](OCC)=[O:7])[CH3:2].[H-].[Na+]>CN(C)C=O>[CH2:1]([O:3][C:4]([C:5]1([N:11]2[CH:15]=[CH:14][CH:13]=[CH:12]2)[CH2:16][C:17](=[O:19])[NH:18][C:6]1=[O:7])=[O:20])[CH3:2] |f:1.2|

Inputs

Step One
Name
2-carbamoylmethyl-2-(pyrrol-1-yl)malonic acid diethyl ester
Quantity
29 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(N1C=CC=C1)CC(N)=O)=O
Name
Quantity
4.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
hydrochloric acid ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under ice cooling for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
ADDITION
Type
ADDITION
Details
Fractions containing the title compound
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
title compound
Type
product
Smiles
C(C)OC(=O)C1(C(=O)NC(C1)=O)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 94.7%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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